3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(Methyl Orthoacetate)
3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(Methyl Orthoacetate)
3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor. Removal of the O-benzyl protecting groups is performed late in the synthesis.
Brand Name:
Vulcanchem
CAS No.:
16697-49-7
VCID:
VC0013925
InChI:
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1
SMILES:
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Molecular Formula:
C30H34O7
Molecular Weight:
506.6 g/mol
3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(Methyl Orthoacetate)
CAS No.: 16697-49-7
Reference Standards
VCID: VC0013925
Molecular Formula: C30H34O7
Molecular Weight: 506.6 g/mol
CAS No. | 16697-49-7 |
---|---|
Product Name | 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(Methyl Orthoacetate) |
Molecular Formula | C30H34O7 |
Molecular Weight | 506.6 g/mol |
IUPAC Name | (3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Standard InChI | InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 |
Standard InChIKey | SCDVHQXHQOSKCS-LGPOITBMSA-N |
Isomeric SMILES | CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
SMILES | CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES | CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Appearance | Assay:≥85%A crystalline solid |
Description | 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor. Removal of the O-benzyl protecting groups is performed late in the synthesis. |
Synonyms | 1,2-O-(1-Methoxyethylidene)-3,4,6-tris-O-(phenylmethyl)-β-D-mannopyranose; |
PubChem Compound | 11092390 |
Last Modified | Nov 11 2021 |
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